molecular formula C13H12N6O3S B3065385 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide CAS No. 401937-84-6

6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide

Cat. No.: B3065385
CAS No.: 401937-84-6
M. Wt: 332.34 g/mol
InChI Key: KLIUXUVQOSSZJZ-UHFFFAOYSA-N
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Description

6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide is a purine derivative characterized by a sulfonamide group at the 9-position and a carboxamide substituent. The (4-methylphenyl)sulfonyl (tosyl) group, denoted as "Tos" in crystallographic contexts , enhances the compound’s stability and modulates its solubility. Purines are critical in biological systems, serving as nucleotide bases and therapeutic agents, particularly in oncology and antiviral research .

Properties

IUPAC Name

6-amino-N-(4-methylphenyl)sulfonylpurine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3S/c1-8-2-4-9(5-3-8)23(21,22)18-13(20)19-7-17-10-11(14)15-6-16-12(10)19/h2-7H,1H3,(H,18,20)(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIUXUVQOSSZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400960
Record name 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401937-84-6
Record name 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine ring system can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as the nucleophile.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amide-forming reagent, such as carbonyldiimidazole or an acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Nitro derivatives.

    Reduction Products: Sulfide derivatives.

    Substitution Products: Various functionalized purine derivatives.

Scientific Research Applications

6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biochemical Research: The compound is used as a probe to study enzyme interactions and protein-ligand binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances its binding affinity to these targets, while the purine core facilitates its incorporation into biological pathways. This compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine Derivatives

Compound Name Substituents at Key Positions Molecular Formula Notable Features
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide 6-NH₂, 9-Tos, 9-carboxamide C₁₉H₁₈N₆O₃S Sulfonamide enhances stability
2-Chloro-N-[(4-methoxyphenyl)methyl]-9-isopropylpurine-6-amine 2-Cl, 6-(4-methoxybenzylamino), 9-isopropyl C₁₆H₁₈ClN₅O Chloro and methoxy groups alter reactivity
N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine 2-NH-(4-fluorophenyl), 6-morpholino C₁₅H₁₅FN₆O Fluorophenyl and morpholino modulate selectivity
6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine 2-NH₂, 6-(4-methylphenyl)sulfanyl C₁₂H₁₁N₅S Sulfanyl group impacts redox properties

Functional Group Impact

  • Sulfonamide (Tos) : Enhances electron-withdrawing effects and hydrogen-bonding capacity compared to sulfanyl or alkyl groups .
  • Carboxamide at 9-Position : May mimic natural nucleotides, contrasting with benzyloxy or isopropyl groups in analogues like 6-(benzyloxy)-9H-purines .

Biological Activity

6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide, also known by its CAS number 401937-84-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H14N4O3S. The compound features a purine base structure with an amino group at the 6-position and a sulfonamide group attached to a 4-methylphenyl moiety. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 6-amino-9H-purine-9-carboxylic acid under controlled conditions to yield the desired product.

PropertyValue
Molecular Weight294.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
Log PNot available

Antitumor Activity

Research has shown that derivatives of purine compounds exhibit notable antitumor activity. For instance, studies have indicated that certain purine derivatives can significantly inhibit the growth of various cancer cell lines. In particular, compounds structurally related to this compound have demonstrated promising results against L1210 leukemia cells in murine models.

Case Study: Antileukemic Activity

In a study evaluating various purine derivatives, it was found that compounds similar to our target compound exhibited a tumor control rate (T/C) exceeding 170% at specific dosages. For example, sulfenosine (a related compound) showed a T/C of 170% at a dosage of 22 mg/kg per day, indicating significant antitumor efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of nucleic acid synthesis. By interfering with purine metabolism, this compound may hinder the proliferation of rapidly dividing cells, such as those found in tumors.

Enzyme Inhibition Studies

Preliminary studies have suggested that this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism. Specifically, it may inhibit enzymes like xanthine oxidase or other purine-related enzymes, leading to altered levels of uric acid and other metabolites.

Therapeutic Implications

Given its biological activity, this compound holds potential for development as an antitumor agent or as part of combination therapies for cancers resistant to current treatments.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant inhibition
Enzyme InhibitionPotential xanthine oxidase inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide
Reactant of Route 2
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide

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